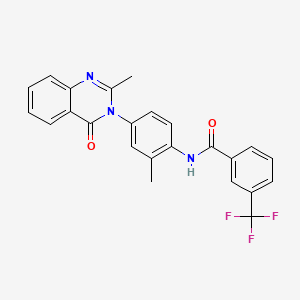
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing and characterizing compounds with the quinazoline structure, revealing their utility in creating condensed triazines and oxo-s-triazines. These compounds are synthesized through reactions involving specific reagents like dichloromethylene and aminoquinoline, leading to derivatives with potential applications in materials science and as intermediates in pharmaceuticals (Reimlinge, Billiau, & Lingier, 1976).
Biological Activities
Research into quinazolinone derivatives has shown a range of biological activities. Studies have explored their antimicrobial potential against bacteria and fungi, indicating their application in developing new antimicrobials (Desai, Dodiya, & Shihora, 2011). Furthermore, certain derivatives have been evaluated for antitumor properties, suggesting their role in cancer treatment through mechanisms such as folate-independent action and unique biochemical characteristics (Bavetsias et al., 2002).
Anticonvulsant and Analgesic Activities
Some studies have focused on synthesizing quinazolinone derivatives for anticonvulsant and analgesic activities. These efforts aim to discover new therapeutic agents for treating convulsive disorders and pain management, showcasing the chemical's versatility in drug discovery (Kothayer et al., 2019).
Corrosion Inhibition
Quinazolinone derivatives have also been evaluated for their role in corrosion inhibition, indicating their potential in industrial applications to protect metals from corrosion. This application underscores the chemical's utility beyond biological activities, demonstrating its versatility (Kadhim et al., 2017).
properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c1-14-12-18(30-15(2)28-21-9-4-3-8-19(21)23(30)32)10-11-20(14)29-22(31)16-6-5-7-17(13-16)24(25,26)27/h3-13H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWPQGQCCGYWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

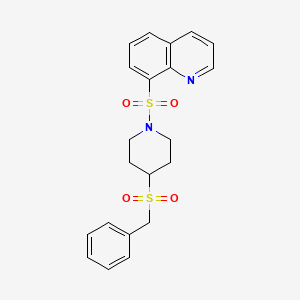
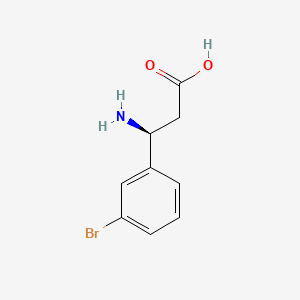
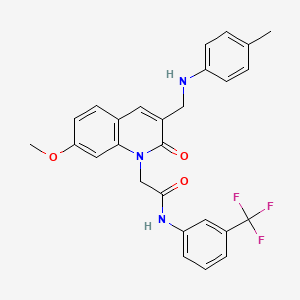
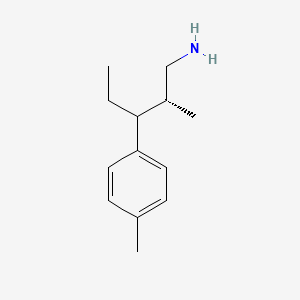
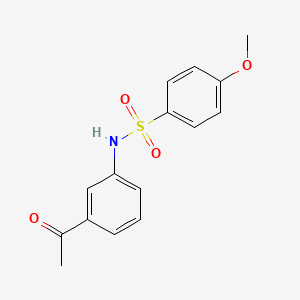
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/no-structure.png)
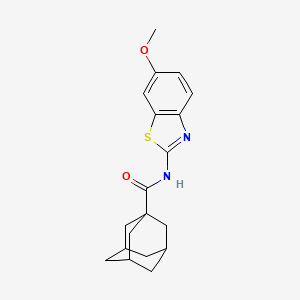
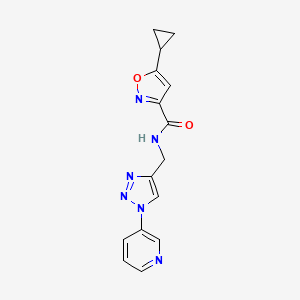
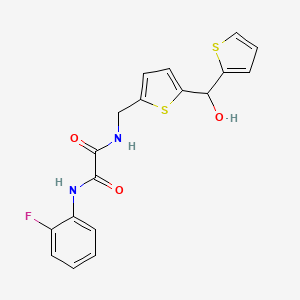
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)
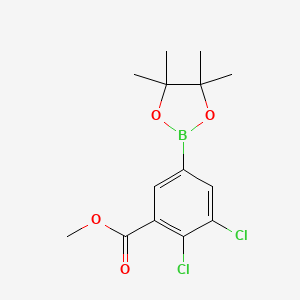

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B2591907.png)